1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)-
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Overview
Description
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- is an organic compound with the molecular formula C15H15BrO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a bromine atom and another by an ethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- typically involves the bromination of biphenyl followed by the introduction of the ethoxymethyl group. One common method is:
Bromination: Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Ethoxymethylation: The brominated biphenyl is then reacted with ethoxymethyl chloride in the presence of a base such as sodium hydride to introduce the ethoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids.
Scientific Research Applications
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- involves its interaction with specific molecular targets. The bromine atom and ethoxymethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-bromo-: Similar structure but lacks the ethoxymethyl group.
4-Bromo-1,1’3’,1’'-terphenyl: Contains an additional phenyl ring.
3-Bromo-1,1’-biphenyl: Similar structure but without the ethoxymethyl group.
Uniqueness
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- is unique due to the presence of both the bromine atom and the ethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
109524-00-7 |
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Molecular Formula |
C15H15BrO |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
1-bromo-3-[4-(ethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C15H15BrO/c1-2-17-11-12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-10H,2,11H2,1H3 |
InChI Key |
QUSJCBHKUYHXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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